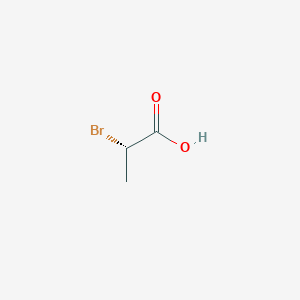

(S)-(-)-2-Bromopropionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-bromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMFXREYOKQTI-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348997 | |

| Record name | S-2-Bromopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32644-15-8 | |

| Record name | (2S)-2-Bromopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32644-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopropionic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032644158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-2-Bromopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Bromopropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPROPIONIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TD3XQN5MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-2-Bromopropionic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-2-Bromopropionic acid is a valuable chiral building block extensively utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its stereospecific nature makes it a crucial intermediate for introducing chirality in a controlled manner, leading to the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, supplemented with detailed experimental protocols and visualizations to aid researchers in their scientific endeavors.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃H₅BrO₂ | [1][2][3] |

| Molecular Weight | 152.97 g/mol | [1][3] |

| Appearance | Colorless, red or green clear liquid | [2] |

| Melting Point | -35 °C | [2][3] |

| Boiling Point | 94 °C at 11 mmHg; 78 °C at 4 mmHg | [2][3] |

| Density | 1.696 - 1.7 g/mL at 20 °C | [2][3] |

| Refractive Index (n20/D) | 1.470 - 1.48 | [2][3] |

| Optical Rotation ([α]20/D) | -25° to -29° (neat) | [2][3] |

| CAS Number | 32644-15-8 | [2][3] |

| PubChem CID | 642232 | [4] |

| InChI Key | MONMFXREYOKQTI-REOHCLBHSA-N | [3][4] |

| SMILES | C--INVALID-LINK--C(O)=O | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | The proton NMR spectrum typically shows a quartet for the methine proton (CH) coupled to the methyl protons, and a doublet for the methyl protons (CH₃) coupled to the methine proton. The carboxylic acid proton (COOH) appears as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methine carbon attached to the bromine, and the methyl carbon. |

| IR | The infrared spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and absorptions corresponding to C-H and C-Br bonds. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and a carboxyl group. |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is typically achieved through the resolution of a racemic mixture of 2-bromopropionic acid. The racemic acid can be synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction.

Experimental Protocol: Synthesis of Racemic 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction

This protocol describes the synthesis of racemic 2-bromopropionic acid from propionic acid.

Materials:

-

Propionic acid

-

Red phosphorus

-

Bromine

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 50 g of dry propionic acid and 7.6 g of dry amorphous red phosphorus.[4]

-

Slowly add 66.7 g of bromine from the dropping funnel. After the initial addition, gently warm the mixture to 40-50 °C.[4]

-

Continue the slow addition of another 100 g of bromine.[4]

-

Once the addition is complete, gently reflux the mixture for 2 hours.[4]

-

After reflux, distill the mixture at atmospheric pressure to obtain 2-bromopropionyl bromide, which boils at approximately 154 °C.[4]

-

To hydrolyze the 2-bromopropionyl bromide, add one and one-third equivalents of water and stir the mixture under a reflux condenser, cooling with an ice-water bath until a homogeneous solution is formed.[4]

-

Complete the hydrolysis by warming the reaction mixture for 90 minutes.[4]

-

Cool the crude 2-bromopropionic acid solution to room temperature and extract it with several portions of diethyl ether.[4]

-

Dry the combined ether extracts over anhydrous sodium sulfate.[4]

-

Remove the ether by evaporation. The resulting crude 2-bromopropionic acid can be further purified by vacuum distillation, collecting the fraction boiling at 124 °C under a pressure of 18-19 mmHg.[4]

Diagram: Hell-Volhard-Zelinsky Reaction Mechanism

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of 2-bromopropionic acid.

Experimental Protocol: Resolution of Racemic 2-Bromopropionic Acid

This protocol outlines the resolution of racemic 2-bromopropionic acid using a chiral resolving agent, such as (S)-(-)-1-phenethylamine, to obtain the (S)-enantiomer.

Materials:

-

Racemic 2-bromopropionic acid

-

(S)-(-)-1-phenethylamine

-

Suitable solvent (e.g., ethanol, water)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Beakers, flasks, and filtration apparatus

Procedure:

-

Dissolve the racemic 2-bromopropionic acid in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent, (S)-(-)-1-phenethylamine. This will form a pair of diastereomeric salts: (S)-acid-(S)-amine and (R)-acid-(S)-amine.

-

Due to their different physical properties, one of the diastereomeric salts will be less soluble and will precipitate out of the solution upon cooling or solvent evaporation. The (S,S) salt is often the less soluble one.

-

Collect the precipitated diastereomeric salt by filtration.

-

Recrystallize the salt from a suitable solvent to improve its diastereomeric purity.

-

To recover the this compound, treat the purified diastereomeric salt with an acid, such as dilute hydrochloric acid. This will protonate the amine, making it water-soluble, and liberate the free carboxylic acid.

-

Extract the this compound with an organic solvent like diethyl ether.

-

Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched this compound.

-

The enantiomeric excess (ee) of the final product should be determined using techniques like chiral HPLC or by measuring its optical rotation.

Diagram: Chiral Resolution Workflow

Caption: General workflow for the chiral resolution of racemic 2-bromopropionic acid.

Applications in Drug Development and Organic Synthesis

This compound is a versatile chiral building block with significant applications in the pharmaceutical and chemical industries.[2]

-

Synthesis of Chiral Pharmaceuticals: It serves as a key starting material or intermediate in the synthesis of various enantiomerically pure active pharmaceutical ingredients (APIs).[2] Its stereocenter is often incorporated into the final drug molecule, which is crucial for therapeutic efficacy and reducing side effects.

-

Synthesis of α-Amino Acids: It can be used in the synthesis of non-natural α-amino acids, which are important components of peptidomimetics and other biologically active molecules.

-

Agrochemicals: It is also employed in the production of chiral agrochemicals, such as herbicides and fungicides, where stereochemistry can significantly impact their activity and environmental profile.[2]

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling.

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[3][4]

-

Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[3][6]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[5] If swallowed, do not induce vomiting and seek immediate medical attention.[5]

This technical guide provides a foundational understanding of the chemical properties, synthesis, and applications of this compound. Researchers are encouraged to consult the cited literature for further details and to always adhere to strict safety protocols when handling this chemical.

References

- 1. EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

- 5. CN1126728C - Preparation of S-Ibuprofen - Google Patents [patents.google.com]

- 6. murov.info [murov.info]

- 7. CN101104861B - Method for preparing S-ibuprofen and S-ibuprofen ester by biological catalysis - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-(-)-2-Bromopropionic Acid (CAS: 32644-15-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Bromopropionic acid, with the Chemical Abstracts Service (CAS) number 32644-15-8, is a valuable chiral building block in organic synthesis.[1] As a derivative of propionic acid, it features a bromine atom at the alpha position, conferring significant reactivity and utility in the synthesis of a wide array of more complex molecules. Its specific (S)-stereochemistry makes it particularly crucial for the enantioselective synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereoisomerism dictates biological activity.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and its key applications in research and development.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1] It is soluble in various organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 32644-15-8 | [1] |

| Molecular Formula | C₃H₅BrO₂ | [1] |

| Molecular Weight | 152.97 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Melting Point | -35 °C | [1] |

| Boiling Point | 78 °C at 4 mmHg | [1][2] |

| Density | 1.696 g/mL at 20 °C | [1][2] |

| Refractive Index (n20/D) | 1.475 | [1] |

| Optical Rotation ([α]20/D) | -25° (neat) | [2] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [1] |

| Solubility | Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [1] |

| pKa | 3.00 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 11.50 (s, 1H, COOH), 4.41 (q, J=6.9 Hz, 1H, CH), 1.86 (d, J=6.9 Hz, 3H, CH₃) | |

| ¹³C NMR | δ 174.9 (C=O), 40.1 (CH-Br), 21.7 (CH₃) | [3] |

| IR (Infrared) Spectrum | Key Peaks (cm⁻¹): 2980 (O-H stretch, carboxylic acid), 1720 (C=O stretch), 1210 (C-O stretch), 650 (C-Br stretch) | [4][5][6] |

| Mass Spectrum (Electron Ionization) | m/z: 152 (M+), 107, 73, 45 | [7] |

Experimental Protocols

The synthesis of 2-bromopropionic acid can be achieved through different routes. The Hell-Volhard-Zelinsky reaction on propionic acid yields the racemic mixture, while a stereospecific route starting from L-alanine is employed for the synthesis of the (S)-enantiomer.

Synthesis of Racemic 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction

This method involves the alpha-bromination of propionic acid using bromine and a phosphorus catalyst.

Experimental Workflow for Hell-Volhard-Zelinsky Reaction

Caption: Workflow for the synthesis of racemic 2-bromopropionic acid.

Detailed Methodology:

-

To a round-bottom flask equipped with a dropping funnel and a reflux condenser, add dry propionic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel. The reaction is initiated by gentle warming to 40-50 °C.

-

After the initial reaction subsides, add the remaining bromine and gently reflux the mixture for 2 hours.

-

Distill the reaction mixture to obtain 2-bromopropionyl bromide.

-

Hydrolyze the 2-bromopropionyl bromide by adding water and stirring.

-

Extract the crude 2-bromopropionic acid with diethyl ether.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Remove the ether by evaporation.

-

Purify the final product by fractional distillation under reduced pressure to yield racemic 2-bromopropionic acid.

Synthesis of this compound from L-Alanine

This stereospecific method utilizes the diazotization of the amino group of L-alanine followed by substitution with bromide.

Experimental Workflow for Synthesis from L-Alanine

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Dissolve L-alanine in an aqueous solution of hydrobromic acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified period.

-

Allow the mixture to warm to room temperature.

-

Extract the product into diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by distillation.

Applications in Research and Drug Development

This compound is a cornerstone for the introduction of a chiral propionic acid moiety in the synthesis of complex target molecules.

-

Pharmaceutical Synthesis: Its most prominent application is as an intermediate in the synthesis of pharmaceuticals. It is notably used in the preparation of structural analogs of hemiasterlins, which are potent antimitotic agents with potential as anticancer drugs.[5][8] The precise stereochemistry of the starting material is critical for the biological activity of the final compound.

-

Agrochemicals: It serves as a building block in the development of new pesticides and herbicides, where specific stereoisomers often exhibit enhanced efficacy and reduced environmental impact.

-

Chiral Reagents: It is also used in analytical chemistry as a chiral derivatizing agent for the enantiomeric resolution of other chiral molecules by techniques such as NMR spectroscopy.[1][2]

-

Biochemical Research: In biochemical studies, it can be used to investigate enzyme mechanisms and metabolic pathways, particularly those involving haloalkanoic acids.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound (CAS: 32644-15-8) is a fundamentally important chiral synthon with broad applications in organic chemistry. Its well-defined physicochemical and spectroscopic properties, coupled with established synthetic protocols, make it a reliable and versatile reagent for researchers and professionals in drug discovery and development. The ability to introduce a specific stereocenter is invaluable for the creation of enantiomerically pure compounds, which is a critical aspect of modern pharmaceutical and agrochemical research.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 32644-15-8 [chemicalbook.com]

- 3. 2-Bromopropionic acid, (S)- | C3H5BrO2 | CID 642232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(32644-15-8) IR Spectrum [chemicalbook.com]

- 5. 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromopropanoic acid [webbook.nist.gov]

- 7. 2-Bromopropanoic acid [webbook.nist.gov]

- 8. 2-Bromopropanoic acid [webbook.nist.gov]

Technical Guide: (S)-(-)-2-Bromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of (S)-(-)-2-Bromopropionic acid, a chiral building block significant in organic synthesis and pharmaceutical development.[1] Its utility in creating enantiomerically pure compounds makes it a valuable component in the synthesis of various biologically active molecules, including antimitotic tripeptides with potential as antitumor agents.[1][2]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 152.97 g/mol [2][3][4][5] |

| Molecular Formula | C₃H₅BrO₂[2][3][4][5] |

| CAS Number | 32644-15-8[4] |

| Density | 1.696 g/mL at 20 °C[5][6] |

| Melting Point | -35 °C[1][6] |

| Boiling Point | 78 °C at 4 mmHg[6] |

| Appearance | Slightly Yellow Clear Liquid[4] or Colorless, red or green clear liquid[1] |

| Purity | ≥ 98%[1] |

| Refractive Index | n20/D 1.470 |

| Optical Rotation | [α]20/D −25°, neat |

Molecular Structure

The molecular structure of this compound is illustrated below. The stereochemistry at the second carbon is of the (S) configuration.

Caption: Chemical structure of this compound.

Determination of Molecular Weight

The molecular weight of a compound such as this compound is a fundamental property calculated from its molecular formula and the atomic weights of its constituent elements. It is not determined through experimental protocols involving signaling pathways.

The workflow for determining the molecular weight is as follows:

-

Identify the Molecular Formula : The molecular formula for this compound is C₃H₅BrO₂.[2][3][4][5]

-

Determine the Atomic Weights : The standard atomic weights of the constituent elements are:

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Bromine (Br): ~79.904 amu

-

Oxygen (O): ~15.999 amu

-

-

Calculate the Molecular Weight : The molecular weight is the sum of the atomic weights of all atoms in the molecule:

-

(3 * 12.011) + (5 * 1.008) + (1 * 79.904) + (2 * 15.999) = 152.97 g/mol

-

The process is a straightforward calculation based on the established chemical formula.

Caption: Workflow for calculating molecular weight.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 2-Bromopropionic acid, (S)- | C3H5BrO2 | CID 642232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-Bromopropionic acid | CymitQuimica [cymitquimica.com]

- 5. (S)-2-Bromopropionic acid | 32644-15-8 | FB19309 [biosynth.com]

- 6. This compound | 32644-15-8 [chemicalbook.com]

An In-depth Technical Guide to (S)-(-)-2-Bromopropionic Acid: A Core Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-Bromopropionic acid is a crucial chiral building block in modern organic and medicinal chemistry. Its stereogenic center, bearing a bromine atom, offers a versatile handle for a variety of stereospecific transformations, making it an invaluable precursor in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of its key physical and spectroscopic data.

Structure and Chemical Identity

This compound, also known as (2S)-2-bromopropanoic acid, is a carboxylic acid with a bromine atom at the alpha position. The "(S)" designation indicates the stereochemical configuration at the chiral carbon, and the "(-)" signifies its levorotatory optical activity.

Chemical Structure:

Molecular Formula: C₃H₅BrO₂[1]

InChI Key: MONMFXREYOKQTI-REOHCLBHSA-N[2]

SMILES: C--INVALID-LINK--C(O)=O[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 152.97 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Melting Point | -35 °C | [2] |

| Boiling Point | 78 °C at 4 mmHg | [2] |

| Density | 1.696 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.470 | [2] |

| Specific Optical Rotation ([α]20/D) | -25° (neat) | [2] |

| CAS Number | 32644-15-8 | [1][2] |

Table 2: Spectroscopic Data

| Spectroscopy | Data Interpretation | Reference(s) |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.86 (d, 3H, J=6.9 Hz, CH₃), 4.41 (q, 1H, J=6.9 Hz, CHBr), 11.5 (s, 1H, COOH) | [3] |

| ¹³C NMR | δ 21.5 (CH₃), 39.8 (CHBr), 174.5 (C=O) | [4] |

| Infrared (IR) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹), C-Br stretch (~650 cm⁻¹) | [5][6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Enantioselective Synthesis from L-Alanine

This protocol describes the synthesis of this compound from the readily available chiral precursor, L-alanine, via a diazotization reaction.

Experimental Workflow for Synthesis from L-Alanine

Caption: Workflow for the synthesis of this compound from L-Alanine.

Procedure:

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-alanine in an aqueous solution of hydrobromic acid (HBr).

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

-

Extraction: Extract the reaction mixture with diethyl ether.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Racemic Synthesis via Hell-Volhard-Zelinsky Reaction

For applications where chirality is not a concern, racemic 2-bromopropionic acid can be synthesized from propionic acid using the Hell-Volhard-Zelinsky reaction.

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, add propionic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Bromination: Slowly add bromine (Br₂) dropwise to the mixture. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux until the bromine color disappears.

-

Hydrolysis: Carefully add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to 2-bromopropionic acid.

-

Purification: The product can be purified by distillation under reduced pressure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to identify the characteristic chemical shifts and coupling constants as detailed in Table 2.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a neat liquid sample using an ATR-FTIR spectrometer.

-

Analyze the spectrum for the characteristic absorption bands corresponding to the O-H, C=O, and C-Br functional groups as listed in Table 2.

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry of a drug molecule is often critical for its efficacy and safety, as different enantiomers can have distinct pharmacological activities.

Synthesis of Hemiasterlin (B1673049) Analogues

This compound is a key intermediate in the synthesis of structural analogs of hemiasterlins, a class of naturally occurring tripeptides with potent antimitotic and cytotoxic activities.[1][7] These compounds are of significant interest as potential anticancer agents. The (S)-configuration of the bromopropionic acid moiety is crucial for establishing the correct stereochemistry in the final hemiasterlin analogues, which is essential for their biological activity.[8][9]

Logical Relationship in Chiral Synthesis

Caption: Role of this compound in asymmetric synthesis.

Safety and Handling

This compound is a corrosive and toxic substance. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a cornerstone chiral building block with significant applications in the synthesis of high-value, enantiomerically pure compounds. Its well-defined structure and reactivity, coupled with established synthetic protocols, make it an indispensable tool for researchers and professionals in the field of drug discovery and development. This guide provides the essential technical information required for the effective and safe utilization of this important chemical entity.

References

- 1. scbt.com [scbt.com]

- 2. (S)-(-)-2-溴丙酸 99% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Bromopropionic acid(598-72-1) 1H NMR [m.chemicalbook.com]

- 4. 2-Bromopropionic acid, (S)- | C3H5BrO2 | CID 642232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromopropanoic acid [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues | UBC Chemistry [chem.ubc.ca]

- 9. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety Data for (S)-(-)-2-Bromopropionic Acid

This guide provides a comprehensive overview of the safety information for (S)-(-)-2-Bromopropionic acid, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical's hazards, handling procedures, and emergency responses, presenting quantitative data in accessible tables and visualizing key safety workflows.

Chemical Identification and Physical Properties

This compound is a chiral carboxylic acid used as a building block in organic synthesis.[1] Accurate identification and knowledge of its physical properties are crucial for safe handling.

| Property | Value |

| Molecular Formula | C₃H₅BrO₂[1][2] |

| Molecular Weight | 152.97 g/mol [1] |

| CAS Number | 32644-15-8[3] |

| Appearance | Colorless to slightly yellow clear liquid[1] |

| Boiling Point | 78 °C at 4 mmHg |

| Melting Point | -35 °C[4][5] |

| Density | 1.696 g/mL at 20 °C |

| Flash Point | 102 °C (215.6 °F) - closed cup |

| Refractive Index | n20/D 1.470 |

| Optical Activity | [α]20/D −25°, neat |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.

GHS Classification Summary [2][6]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 or 4[2][6] |

| Skin Corrosion/Irritation | Category 1B[2][6] |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Corrosive to Metals | Category 1[7] |

| Acute Aquatic Hazard | Category 3 |

GHS Label Elements

| Element | Details |

| Pictogram(s) | |

| Signal Word | Danger[3][6] |

| Hazard Statements | H301/H302: Toxic or harmful if swallowed[2][6]. H314: Causes severe skin burns and eye damage[2][6]. H290: May be corrosive to metals[8]. H402: Harmful to aquatic organisms. |

| Precautionary Statements | P260, P264, P270, P280, P301+P310+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[3][6][8] |

The following diagram illustrates the relationship between the hazards and the required precautionary measures.

Caption: GHS Hazard and Precautionary Relationship.

Toxicological Information

The primary toxicological concerns are acute oral toxicity and severe corrosive effects on skin and eyes.[2][6]

| Exposure Route | Effect |

| Ingestion | Harmful or toxic if swallowed.[2][6] Causes severe burns to the mouth, throat, and stomach.[3] Ingestion of less than 150 grams may be fatal or cause serious health damage. |

| Inhalation | May cause respiratory irritation.[7] Inhalation of mists can be extremely hazardous, potentially leading to spasm, irritation of the larynx and bronchi, chemical pneumonitis, and pulmonary edema. |

| Skin Contact | Causes severe skin burns and pain.[6] Deep burns with distinct edges may occur, healing slowly with scar tissue formation. |

| Eye Contact | Causes serious eye damage. Direct contact can produce pain, tears, sensitivity to light, and severe burns. |

| Chronic Exposure | Repeated or prolonged exposure may lead to erosion of teeth and inflammation of the mouth lining and airways. There is insufficient data to assess carcinogenicity or mutagenicity, though alpha-halocarboxylic acids are generally handled with care due to potential genetic damage. |

Experimental Protocols: First Aid Measures

The following protocols are based on standard emergency procedures for corrosive, toxic chemicals.

General Advice: Immediate medical attention is required in case of exposure.[3] Show the safety data sheet to the doctor in attendance.

Experimental Protocol for Emergency Response

-

Inhalation:

-

Skin Contact:

-

Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.

-

Simultaneously, remove all contaminated clothing and footwear.[3]

-

Continue flushing with water until advised to stop by a medical professional or poison control center.

-

Seek immediate medical attention.[3]

-

-

Eye Contact:

-

Ingestion:

The following workflow diagram visualizes the first aid protocol for different exposure routes.

Caption: First Aid Emergency Response Workflow.

Handling, Storage, and Spill Procedures

Proper handling and storage are essential to minimize the risk of exposure.

Safe Handling Protocol:

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[7]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors or mists. Do not get in eyes, on skin, or on clothing.[7]

-

PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber for spills), safety goggles, and a face shield.[9][10] A respirator may be necessary under certain conditions.[9]

-

General Hygiene: Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6][7]

Storage Requirements:

-

Containers: Store in the original, tightly sealed, corrosive-resistant container.[8] Do not use metal containers.[8]

-

Conditions: Keep in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is 2-8°C.

-

Security: Store in a locked up area.[6]

-

Incompatibilities: Store away from incompatible materials such as bases, strong acids, metals, oxidizing agents, and reducing agents.[7]

Accidental Release Measures:

-

Minor Spills:

-

Major Spills:

-

Evacuate personnel from the area and move upwind.[6]

-

Alert the fire brigade or emergency response team.

-

Only trained personnel wearing full protective clothing, including a self-contained breathing apparatus, should enter the area.

-

Prevent the spill from entering drains or waterways.

-

Contain and clean up the spill as described for minor spills, using non-sparking tools.[6]

-

The following diagram outlines the logical flow for handling a chemical spill.

Caption: Chemical Spill Response Workflow.

Fire-Fighting Measures

While this compound is combustible with a high flash point, it presents a slight fire hazard when exposed to heat or flame.

-

Suitable Extinguishing Media: Use foam, dry chemical powder, carbon dioxide (CO₂), or water spray.[7] Alcohol-resistant foam is also effective.[9]

-

Unsuitable Extinguishing Media: Avoid using a full jet of water.[9]

-

Specific Hazards:

-

Heating may cause containers to rupture violently.

-

Combustion produces toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen halides (bromine).[7]

-

As an acid, it can react with metals to produce highly flammable and explosive hydrogen gas.

-

-

Protective Equipment: Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA).[7]

-

Fire-Fighting Procedure:

References

- 1. (S)-2-Bromopropionic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Bromopropionic acid, (S)- | C3H5BrO2 | CID 642232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 32644-15-8 [chemicalbook.com]

- 5. (2S)-2-Bromopropanoic acid | CAS#:32644-15-8 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. agilent.com [agilent.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of (S)-(-)-2-Bromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-Bromopropionic acid, a chiral carboxylic acid, is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its stereospecific properties are of paramount importance in the development of enantiomerically pure active ingredients, where the biological activity is often associated with a single enantiomer. A thorough understanding of its physical properties is fundamental for its effective use in chemical synthesis, process development, and quality control. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.

General and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃H₅BrO₂ | [1][2] |

| Molecular Weight | 152.97 g/mol | [1] |

| CAS Number | 32644-15-8 | [2] |

| Appearance | Colorless to light yellow or reddish clear liquid | [2] |

| Purity | ≥ 98% | [2] |

Physicochemical Properties

| Property | Value | Conditions | Reference |

| Density | 1.696 - 1.7 g/mL | at 20°C - 25°C | [2][3] |

| Melting Point | -35 °C | [2][3] | |

| Boiling Point | 94 °C | at 11 mmHg | [2] |

| 78 °C | at 4 mmHg | [3] | |

| Solubility | Soluble in water and organic solvents. |

Optical Properties

| Property | Value | Conditions | Reference |

| Refractive Index (n20/D) | 1.470 - 1.48 | at 20°C | [2][3] |

| Specific Rotation ([α]20/D) | -25° to -29° | neat | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms present.

Note: Specific chemical shifts and coupling constants can be found in various spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound include:

-

A broad O-H stretch from the carboxylic acid group.

-

A C=O stretch from the carbonyl group.

-

C-H stretches from the methyl and methine groups.

-

A C-Br stretch.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are intended as a guide and may require optimization based on available equipment and specific sample characteristics.

Determination of Density

Principle: The density of a liquid is determined by measuring the mass of a known volume of the substance.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Water bath with temperature control

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water and place it in a water bath set to a constant temperature (e.g., 20°C).

-

Allow the pycnometer and its contents to equilibrate to the bath temperature.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present.

-

Wipe the outside of the pycnometer dry and weigh it.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat steps 3-6.

-

Calculate the density using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and its known density at the measurement temperature.

Measurement of Specific Rotation

Principle: Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the substance at a specific concentration and path length.

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Calibrate the polarimeter with a suitable blank (e.g., the solvent to be used, or "neat" if the substance is a liquid).

-

Accurately weigh a sample of this compound. If measuring "neat," the density will be used in the calculation. If preparing a solution, dissolve the weighed sample in a specific volume of a suitable solvent in a volumetric flask.

-

Fill the polarimeter cell with the sample, ensuring no air bubbles are trapped in the light path.

-

Place the cell in the polarimeter and measure the optical rotation at a constant temperature (e.g., 20°C).

-

The specific rotation is calculated using the formula: [α] = α / (l × c) where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length of the cell in decimeters (dm)

-

c is the concentration of the solution in g/mL (or density if "neat")

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a chiral liquid like this compound.

Caption: Experimental workflow for the physical and spectroscopic characterization of this compound.

References

Technical Guide: Optical Rotation of (S)-(-)-2-Bromopropionic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the optical rotation of (S)-(-)-2-Bromopropionic acid, a critical chiral building block in pharmaceutical and chemical synthesis. It includes key quantitative data, detailed experimental protocols for measurement and synthesis, and diagrams illustrating its synthetic pathway and role in drug development.

Core Concepts and Applications

This compound (CAS 32644-15-8) is the (S)-enantiomer of 2-bromopropionic acid.[1] As a chiral molecule, it possesses the ability to rotate the plane of plane-polarized light, a property known as optical activity.[2] This characteristic is fundamental to its primary application as a versatile intermediate for introducing chirality in the asymmetric synthesis of complex molecules.[3]

Its significance in drug development is substantial, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. This compound serves as a key starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals.[3][4] For instance, it is used as an intermediate in the synthesis of structural analogs of the antimitotic tripeptides known as hemiasterlins, which are investigated as potential antitumor agents.[5]

Quantitative Data: Specific Optical Rotation

The specific rotation ([α]) is a fundamental, characteristic property of a chiral compound. It is defined as the observed angle of optical rotation (α) when plane-polarized light is passed through a sample with a path length of 1 decimeter (dm) and a concentration of 1 gram per milliliter (g/mL).[2] The value is dependent on temperature and the wavelength of light used; the sodium D-line (589 nm) is standard.

The reported specific rotation values for this compound are summarized below. Variations in the values can be attributed to differences in measurement conditions and sample purity (enantiomeric excess).

| Specific Rotation [α] | Temperature (°C) | Wavelength | Conditions | Enantiomeric Excess (ee) | Reference |

| -25° to -29° | 20 | D-line | Neat (undiluted liquid) | Not Specified | [3] |

| -25° | 20 | D-line | Neat | ≥99% (sum of enantiomers) | |

| -27° | Not Specified | Not Specified | Not Specified | >85% | [6][7] |

| -26.4° | 23 | Not Specified | c=1, in Chloroform (CHCl₃) | 99.8% | [8] |

Note: The corresponding (R)-(+)-enantiomer exhibits a positive optical rotation of a similar magnitude, reported as [α]20/D +26±2° (neat).

Experimental Protocols

Measurement of Optical Rotation (Polarimetry)

The determination of optical rotation is performed using a polarimeter. The protocol follows these general steps:

-

Instrument Calibration: The polarimeter is first calibrated by passing polarized light through a blank (the solvent alone) and setting the baseline reading to zero.

-

Sample Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., chloroform) to achieve a precise concentration (c), typically in g/mL.[8] Alternatively, for a 'neat' measurement, the undiluted liquid is used directly.[3]

-

Measurement: The prepared sample is placed in a polarimeter cell of a known path length (l), measured in decimeters (dm). Plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample.[2]

-

Data Recording: The instrument's analyzer is rotated to determine the angle by which the plane of polarized light has been rotated by the sample. This measured angle is the observed rotation (α). The measurement is typically repeated multiple times, and the average is taken to ensure accuracy.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula:[2] [α] = α / (l * c) Where:

-

α = observed rotation in degrees.

-

l = path length of the cell in decimeters (dm).

-

c = concentration of the solution in grams per milliliter (g/mL).

-

For neat liquids, the concentration (c) is replaced by the density (ρ) of the liquid in g/mL. The density of this compound is approximately 1.70 g/mL.[3][6]

Synthesis of 2-Bromopropionic Acid

A common method for synthesizing 2-bromopropionic acid is the Hell-Volhard-Zelinsky reaction, which involves the bromination of a carboxylic acid at the alpha-carbon.

-

Reaction Setup: Propionic acid is added to a round-bottom flask equipped with a reflux condenser and a dropping funnel. A catalytic amount of red phosphorus is added.[9]

-

Bromination: Elemental bromine is added slowly and carefully from the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature (e.g., 40-50°C).[9] The phosphorus reacts with bromine to form phosphorus tribromide (PBr₃) in situ, which catalyzes the reaction.

-

Reflux: Once the bromine addition is complete, the mixture is gently heated to reflux for several hours to ensure the reaction goes to completion. This step forms the intermediate, 2-bromopropionyl bromide.[9]

-

Hydrolysis: After cooling, water is carefully added to the reaction mixture to hydrolyze the 2-bromopropionyl bromide to 2-bromopropionic acid. The mixture is stirred and heated again to complete the hydrolysis.[9]

-

Extraction and Purification: The crude product is cooled and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by evaporation. The final product, racemic 2-bromopropionic acid, can be purified by vacuum distillation.[9][10]

Note: To obtain the specific (S)-enantiomer, either a chiral resolution of the racemic mixture is required, or a stereospecific synthesis route, such as the diazotization of L-alanine, must be employed.[8][11]

Role in Drug Development

This compound's utility stems from its status as a chiral synthon, or "building block." It allows for the controlled introduction of a specific stereocenter into a larger molecule, which is a cornerstone of modern asymmetric synthesis.

References

- 1. CAS 32644-15-8: (2S)-2-Bromopropanoic acid | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 98%, >85% ee | Fisher Scientific [fishersci.ca]

- 7. This compound, 98%, 85% ee 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Solubility of (S)-(-)-2-Bromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-(-)-2-Bromopropionic acid, a key chiral building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents established qualitative solubility information, supplemented by detailed experimental protocols for researchers to determine quantitative solubility in their specific solvent systems. Additionally, this document outlines the role of this compound in a significant synthetic pathway relevant to drug development.

Core Solubility Profile

This compound is a polar organic compound, and its solubility is governed by the presence of a carboxylic acid group, which can engage in hydrogen bonding, and a bromine atom, which contributes to its polarity. The short two-carbon chain limits the nonpolar character of the molecule.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various common laboratory solvents based on available chemical data sheets and literature.[2][3][4]

| Solvent Name | Chemical Formula | Solvent Type | Qualitative Solubility |

| Water | H₂O | Polar Protic | Soluble[2][3][4] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[2] |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[5] |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible[2] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[5] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[2] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[5] |

| Benzene | C₆H₆ | Nonpolar | Miscible[2] |

| Hexane | C₆H₁₄ | Nonpolar | Limited Solubility/Insoluble[1] |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data (e.g., in g/100 mL or mol/L), the following experimental protocols are provided as a guide. These methods can be adapted to various solvent systems and temperature conditions.

Protocol 1: Isothermal Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or titration apparatus)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

After equilibration, cease agitation and allow the undissolved solute to settle. It is critical to maintain the temperature of the solution during this period.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any undissolved solid.

-

Filter the withdrawn sample immediately using a syringe filter that is compatible with the solvent and has been pre-conditioned to the experimental temperature.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC with a suitable standard curve, or acid-base titration).

-

Calculate the solubility by accounting for the dilution factor. The results can be expressed in various units such as g/L, mg/mL, or mol/L.

Protocol 2: Gravimetric Method

This method is suitable for determining solubility in volatile solvents.

Materials:

-

This compound

-

Selected volatile solvent

-

Thermostatically controlled environment

-

Analytical balance

-

Sealed containers

-

Filtration apparatus

-

Evaporating dish or pre-weighed vial

Procedure:

-

Prepare a saturated solution as described in steps 1-6 of the Isothermal Shake-Flask Method.

-

Accurately weigh a clean, dry evaporating dish or vial.

-

Transfer a known volume of the filtered, saturated solution to the pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of inert gas) until the solute is completely dry.

-

Re-weigh the container with the dried solute.

-

The difference in weight corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

-

Calculate the solubility, typically expressed in g/100 mL or a similar mass/volume unit.

Role in Pharmaceutical Synthesis: Hemiasterlin (B1673049) Analogs

This compound is a crucial chiral starting material in the synthesis of various pharmaceutical compounds. A notable example is its use in the preparation of analogs of hemiasterlin, a potent antimitotic tripeptide with potential as an anticancer agent.[5][6][7] The stereochemistry of the (S)-enantiomer is essential for the biological activity of the final product.

The synthesis of hemiasterlin analogs often involves the coupling of amino acid residues, where this compound can be used to introduce a specific stereocenter. A generalized workflow for the solid-phase peptide synthesis (SPPS) of a hemiasterlin analog is depicted below.

This diagram illustrates a typical sequence in solid-phase peptide synthesis where the resin-bound peptide chain is sequentially built. This compound is introduced at a specific step to incorporate the desired stereochemistry, which is critical for the final compound's biological activity.

Logical Flow for Solubility Testing

The following diagram outlines a logical workflow for characterizing the solubility of this compound in a new solvent system.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While quantitative data is limited, the provided qualitative information and detailed experimental protocols empower researchers to determine precise solubility values tailored to their specific applications. The included synthesis workflow highlights the practical importance of this chiral building block in the development of complex pharmaceutical molecules.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Bromopropionic acid | 598-72-1 [chemicalbook.com]

- 3. This compound, 98%, >85% ee | Fisher Scientific [fishersci.ca]

- 4. 2 Bromopropionic Acid - Industrial Grade at Affordable Prices [sonalplasrubind.com]

- 5. This compound | 32644-15-8 [chemicalbook.com]

- 6. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(S)-(-)-2-Bromopropionic Acid: A Comprehensive Technical Guide for Chiral Synthesis

(S)-(-)-2-Bromopropionic acid is a valuable chiral building block extensively utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its stereospecific nature makes it a crucial intermediate for the enantioselective synthesis of complex molecules, ensuring the desired biological activity and minimizing off-target effects. This technical guide provides an in-depth overview of its properties, synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid with a pungent odor.[1] Its physical and chemical properties are critical for its handling, storage, and application in various synthetic protocols.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅BrO₂ | [2] |

| Molecular Weight | 152.97 g/mol | [3] |

| CAS Number | 32644-15-8 | [2] |

| Appearance | Colorless to pale yellow, red or green clear liquid | [2][3] |

| Melting Point | -35 °C | [2] |

| Boiling Point | 94 °C at 11 mmHg; 78 °C at 4 mmHg; 203 °C at 760 mmHg | [1][2] |

| Density | ~1.70 g/mL at 20-25 °C | [1][2] |

| Refractive Index (n20/D) | ~1.470 - 1.48 | [2] |

| Optical Rotation ([α]20/D) | -25° to -29° (neat) | [2] |

| Solubility | Soluble in water and polar organic solvents | [1][4] |

Safety and Handling

This compound is classified as a corrosive and acutely toxic substance.[5] It causes severe skin burns and eye damage and is harmful if swallowed.[1][5]

| Hazard Classification | GHS Pictograms & Signal Word | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | Danger | P260, P264, P270, P280, P301+P312, P301+P330+P331, P302+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |

| Skin Corrosion (Category 1B) | Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling. Store locked up. | |

| Eye Damage (Category 1) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |

Stereoselective Synthesis

The primary method for producing enantiomerically pure this compound involves a stereospecific diazotization reaction of the readily available chiral amino acid, L-alanine ((S)-alanine). This method retains the stereochemistry at the α-carbon.

Experimental Protocol: Synthesis from L-Alanine

This protocol is based on the diazotization of L-alanine.[6][7]

Materials:

-

L-Alanine

-

Potassium bromide (KBr) or Sodium bromide (NaBr)

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Procedure:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve L-alanine and sodium bromide in water.[6] Cool the mixture to 0-5 °C in an ice bath.

-

Acidification: Slowly add 48% hydrobromic acid to the cooled solution while maintaining the temperature below 5 °C.[7]

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C. Vigorous stirring is essential to manage the evolution of nitrogen gas.[6][7]

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional hour, then allow it to slowly warm to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volume).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a pale yellow oil.[7]

-

Purification: The product can be further purified by vacuum distillation.[7]

Key Reactions and Applications

As a chiral building block, this compound is primarily used in nucleophilic substitution reactions where the stereocenter is either retained or inverted to build more complex chiral molecules.

Nucleophilic Substitution Reactions

The reaction of (S)-(-)-2-bromopropanoic acid with nucleophiles, such as sodium hydroxide (B78521), can proceed via two distinct pathways, leading to products with either inverted or retained stereochemistry. The outcome is highly dependent on the reaction conditions.[8][9]

-

Sₙ2 Reaction (Inversion): Under high concentrations of a strong nucleophile (e.g., concentrated NaOH), a standard Sₙ2 backside attack occurs. This results in an inversion of the stereochemical configuration, yielding (R)-2-hydroxypropanoic acid ((R)-lactic acid).[8][9]

-

Neighboring-Group Participation (Retention): In the presence of a Lewis acid (e.g., Ag₂O) and a low concentration of hydroxide, the reaction proceeds with overall retention of configuration.[8][9] The carboxylate group, formed in situ, acts as an internal nucleophile, first attacking the chiral center to displace the bromide via an intramolecular Sₙ2 reaction (inversion). This forms a strained α-lactone intermediate. A subsequent Sₙ2 attack by the external hydroxide nucleophile on the α-lactone opens the ring (a second inversion), resulting in the net retention of the original stereochemistry to form (S)-2-hydroxypropanoic acid ((S)-lactic acid).[10]

Applications in Synthesis

The ability to control the stereochemical outcome makes this compound invaluable in the synthesis of a wide range of biologically active molecules.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][11] For example, it is used to prepare structural analogs of the antimitotic tripeptides known as hemiasterlins, which are potent antitumor agents.[12][13] It is also used in the synthesis of histopine, an amino acid derivative found in crown gall tumors.[]

-

Agrochemicals: The compound is utilized in the formulation of more effective and environmentally friendly herbicides and pesticides.[2]

-

Biochemical Research: It is employed in studies of enzyme mechanisms and inhibition, helping to elucidate metabolic pathways.[2] The biotransformation of α-haloacids by enzymes like glutathione (B108866) transferase zeta has been studied using this compound.[]

-

Polymer Chemistry: It can be used in the synthesis of specialized polymers and copolymers, where its incorporation can modify the material's properties.[11]

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-2-Bromopropionic acid | CymitQuimica [cymitquimica.com]

- 4. CAS 32644-15-8: (2S)-2-Bromopropanoic acid | CymitQuimica [cymitquimica.com]

- 5. 2-Bromopropionic acid, (S)- | C3H5BrO2 | CID 642232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. brainly.com [brainly.com]

- 9. Solved When (S)-2-bromopropanoic acid [(S)-CH2CHBECOH) | Chegg.com [chegg.com]

- 10. youtube.com [youtube.com]

- 11. adpharmachem.com [adpharmachem.com]

- 12. This compound | 32644-15-8 [chemicalbook.com]

- 13. scbt.com [scbt.com]

An In-depth Technical Guide to the Reactivity of (S)-(-)-2-Bromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-Bromopropionic acid is a pivotal chiral building block in modern organic synthesis, prized for its utility in the stereoselective introduction of a propionic acid moiety. Its reactivity is dominated by nucleophilic substitution at the stereogenic center, the outcome of which is highly dependent on the reaction conditions and the nature of the nucleophile. This technical guide provides a comprehensive overview of the core reactivity of this compound, with a focus on its applications in the synthesis of enantiomerically pure compounds relevant to the pharmaceutical and agrochemical industries. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are presented to serve as a practical resource for laboratory professionals.

Introduction

This compound, a colorless to pale yellow liquid, is a versatile chiral intermediate.[1][2] Its structure, featuring a bromine atom at the alpha-position to a carboxylic acid, makes it an excellent electrophile for a variety of nucleophiles.[1] The stereochemical integrity of the chiral center is a crucial aspect of its chemistry, enabling the synthesis of optically active target molecules such as amino acids and pharmaceuticals.[3] This guide will delve into the key reactive pathways of this compound, with a particular emphasis on the factors that govern the stereochemical outcome of its reactions.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards is paramount for the handling and application of this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅BrO₂ | [4] |

| Molecular Weight | 152.97 g/mol | [4] |

| Appearance | Colorless to red or green clear liquid | [3] |

| Boiling Point | 94 °C / 11 mmHg; 78 °C / 4 mmHg | [3][4] |

| Melting Point | -35 °C | [4] |

| Density | 1.696 g/mL at 20 °C | [4] |

| Refractive Index (n20/D) | 1.470 | [4] |

| Optical Rotation ([α]20/D) | -25° (neat) | [4] |

| CAS Number | 32644-15-8 | [4] |

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[5]

| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [5] |

| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1) | Wear protective gloves/protective clothing/eye protection/face protection. Immediately call a POISON CENTER or doctor/physician if exposed. | [5] |

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the C2 position. The stereochemical outcome of these reactions is a critical consideration and is dictated by the reaction mechanism, which can proceed with either inversion or retention of configuration.

Sₙ2 Pathway with Inversion of Configuration

In the presence of strong, hard nucleophiles and under conditions that do not favor the deprotonation of the carboxylic acid, this compound typically undergoes a classic Sₙ2 reaction. This results in the inversion of the stereochemistry at the chiral center.

A prime example is the reaction with concentrated sodium hydroxide (B78521), which, after an acidic workup, yields (R)-2-hydroxypropanoic acid, also known as (R)-lactic acid.[6][7] Similarly, reaction with a large excess of ammonia (B1221849) leads to the formation of (R)-alanine.[8][9]

This protocol is adapted from established literature procedures for the synthesis of racemic alanine (B10760859) and illustrates the general principles of an Sₙ2 reaction with this compound, which would yield (R)-Alanine.[9]

-

In a suitable pressure vessel, cool 3 liters of concentrated aqueous ammonia (sp. gr. 0.9) to 1-4 °C.

-

Slowly add 100 g (0.65 mole) of this compound with stirring, maintaining the temperature between 1-4 °C.

-

Seal the vessel and allow the mixture to stand at room temperature for at least four days.

-

Carefully vent the vessel and concentrate the solution to a volume of approximately 200 mL under reduced pressure.

-

Cool the concentrated solution to room temperature and add 1 liter of methanol (B129727) to precipitate the amino acid.

-

Chill the mixture overnight in a refrigerator (0-4 °C).

-

Collect the crystals by suction filtration and wash with 250 mL of methanol followed by 250 mL of ether.

-

The expected product is (R)-Alanine. The yield for the racemic synthesis is reported to be 65-70%.[9]

Neighboring Group Participation (NGP) with Retention of Configuration

Under conditions where the carboxyl group is deprotonated (e.g., low concentration of a strong base or in the presence of a Lewis acid that can coordinate to the bromine), a more complex mechanism known as Neighboring Group Participation (NGP) can occur.[6][7] This pathway proceeds with overall retention of configuration.

The mechanism involves an initial intramolecular Sₙ2 reaction where the carboxylate anion attacks the alpha-carbon, displacing the bromide and forming a transient, strained α-lactone intermediate. This first step results in an inversion of configuration. The α-lactone is then attacked by an external nucleophile, leading to a second Sₙ2 reaction that inverts the stereocenter again. The net result of these two successive inversions is the retention of the original stereochemistry.[10]

A well-documented example is the reaction of (S)-2-bromopropanoic acid with a low concentration of hydroxide in the presence of silver oxide (Ag₂O). The silver ion acts as a Lewis acid, assisting in the departure of the bromide ion and facilitating the initial intramolecular attack. The final product, after acidification, is (S)-2-hydroxypropanoic acid ((S)-lactic acid).[6][7]

Caption: Conceptual workflow of a reaction proceeding via Neighboring Group Participation.

Reactivity with Various Nucleophiles

The versatility of this compound as a chiral synthon is demonstrated by its reactivity with a range of nucleophiles.

Reaction with Amines and Azides

As previously discussed, the reaction with ammonia typically proceeds via an Sₙ2 mechanism to yield the corresponding α-amino acid with inverted stereochemistry.[8][9] Similarly, the reaction with sodium azide (B81097) (NaN₃) is expected to follow an Sₙ2 pathway, providing an entry to α-azido acids, which are valuable precursors to α-amino acids.

Reaction with Carboxylates

The reaction with carboxylate nucleophiles can lead to the formation of α-acyloxypropionic acids. The stereochemical outcome of this reaction can be influenced by the reaction conditions, potentially proceeding through either a direct Sₙ2 pathway (inversion) or an NGP-mediated pathway (retention).